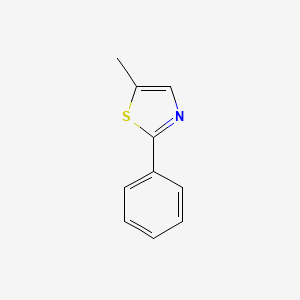

5-Methyl-2-phenylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-phenylthiazole is a heterocyclic compound . It has been used in the synthesis of a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives .

Synthesis Analysis

The synthesis of 5-Methyl-2-phenylthiazole involves a series of chemical reactions . The structures of these compounds were established by IR, 1HNMR, Mass spectral data and elemental analyses .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenylthiazole was established by IR, 1HNMR, Mass spectral data and elemental analyses . The molecular weight is 190.27 .Chemical Reactions Analysis

5-Methyl-2-phenylthiazole has been used in the synthesis of a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives . The chemical reactions involved in this process have been described in detail in the referenced paper .Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

5-Methyl-2-phenylthiazole has been used in the synthesis of novel anti-inflammatory and analgesic agents . A series of 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . Some of these derivatives exhibited moderate to good anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice respectively, with low ulcerogenicity compared with the standard drug diclofenac sodium .

Organic Electronics

Thiazolothiazole ring system, which includes 5-Methyl-2-phenylthiazole, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications . Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Antitumor and Cytotoxic Activity

5-Methyl-2-phenylthiazole has been used in the synthesis of compounds with antitumor and cytotoxic activity . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Mechanism of Action

Target of Action

5-Methyl-2-phenylthiazole primarily targets the enzyme cyclooxygenase (COX), which plays a crucial role in the synthesis of prostaglandins . The enzyme exists as two isomers: COX-1, which is constitutively expressed and provides cytoprotection in the gastrointestinal tract, and COX-2, which mediates inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes, thus preventing prostaglandin synthesis . This inhibition results in anti-inflammatory and analgesic effects .

Biochemical Pathways

The inhibition of COX enzymes by 5-Methyl-2-phenylthiazole affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting their synthesis, the compound can alleviate inflammation and pain .

Pharmacokinetics

It’s known that most non-steroidal anti-inflammatory drugs (nsaids), which include 5-methyl-2-phenylthiazole, can cause gastrointestinal irritation at doses very close to anti-inflammatory ones .

Result of Action

The result of 5-Methyl-2-phenylthiazole’s action is the reduction of inflammation and pain. In studies, derivatives of 5-Methyl-2-phenylthiazole exhibited moderate to good anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice respectively .

Action Environment

The action, efficacy, and stability of 5-Methyl-2-phenylthiazole can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can impact the absorption and thus the bioavailability of the compound . .

properties

IUPAC Name |

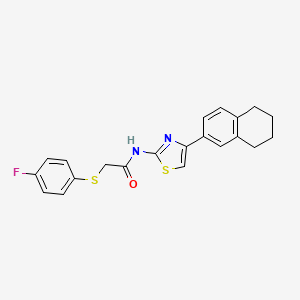

5-methyl-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUABIDQGMULTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenylthiazole | |

CAS RN |

5221-69-2 |

Source

|

| Record name | 5-methyl-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2815439.png)

![Methyl 5-bromo-4-[(2-chloroacetyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2815450.png)

![{6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2815456.png)

![4-ethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2815457.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-1,1-dioxothiolane-3-carboxamide](/img/structure/B2815459.png)

![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2815460.png)